molecular formula C32H28F6N4O2 B14764540 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione

Katalognummer: B14764540
Molekulargewicht: 614.6 g/mol
InChI-Schlüssel: YURQYVLOLVWXOA-CTOUCQIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of cyclobutene-dione derivatives functionalized with trifluoromethylphenyl and cinchona alkaloid moieties. Its structure features:

  • Core: 3-cyclobutene-1,2-dione, a strained four-membered ring system with electron-deficient double bonds.
  • Substituents: A 3,5-bis(trifluoromethyl)phenylmethylamino group, enhancing lipophilicity and metabolic stability.
  • Molecular Formula: C₃₂H₂₈F₆N₄O₃ (MW ≈ 630.58 g/mol).

The compound is hypothesized to function in asymmetric catalysis or medicinal chemistry due to its chiral centers and electron-deficient core.

Eigenschaften

Molekularformel

C32H28F6N4O2

Molekulargewicht

614.6 g/mol

IUPAC-Name

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C32H28F6N4O2/c1-2-18-16-42-10-8-19(18)13-25(42)26(23-7-9-39-24-6-4-3-5-22(23)24)41-28-27(29(43)30(28)44)40-15-17-11-20(31(33,34)35)14-21(12-17)32(36,37)38/h2-7,9,11-12,14,18-19,25-26,40-41H,1,8,10,13,15-16H2/t18-,19-,25+,26+/m0/s1

InChI-Schlüssel

YURQYVLOLVWXOA-CTOUCQIYSA-N

Isomerische SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Kanonische SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from the corresponding bromide precursor . This Grignard reagent is then reacted with a suitable electrophile to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the specific requirements of the end product.

Analyse Chemischer Reaktionen

Types of Reactions

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted cyclobutene compounds.

Wissenschaftliche Forschungsanwendungen

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Structural Variations

Key analogs differ in substituents and stereochemistry (Table 1):

Compound Name / CAS RN Substituent Modifications Molecular Weight (g/mol) Key Features References
Target Compound 3,5-bis(CF₃)Ph-CH₂NH; (9R)-cinchonan-9-ylamino 630.58 R-configuration in cinchona; methylamino linkage
3-[[3,5-Bis(CF₃)Ph]amino]-4-[(8α,9S)-6'-methoxycinchonan-9-yl]amino-3-cyclobutene-1,2-dione (1256245-84-7) 3,5-bis(CF₃)Ph-NH; (8α,9S)-6'-methoxycinchonan-9-ylamino 630.57 S-configuration; methoxy group on cinchona; amino vs. methylamino linkage
3-[[3,5-Bis(CF₃)Ph]amino]-4-[(9R)-6′-methoxycinchonan-9-yl]amino-3-cyclobutene-1,2-dione (1256245-79-0) 3,5-bis(CF₃)Ph-NH; (9R)-6′-methoxycinchonan-9-ylamino 630.57 R-configuration with methoxy; amino linkage
10,11-Dihydrocinchonan-modified analog (Y24681.MC ) 3,5-bis(CF₃)Ph-CH₂NH; (9R)-10,11-dihydro-6′-methoxycinchonan-9-ylamino N/A Reduced aromaticity in cinchona; increased rigidity
3-[[3,5-Bis(CF₃)Ph]amino]-4-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]amino-3-cyclobutene-1,2-dione 3,5-bis(CF₃)Ph-NH; (1S,2S)-2-(dimethylamino)-1,2-diphenylethylamino 547.49 Bulky diphenylethyl group; lacks cinchona alkaloid scaffold
3-[[3,5-Bis(CF₃)Ph]amino]-4-[(1R,2R)-1,2-diphenyl-2-(piperidinyl)ethyl]amino-3-cyclobutene-1,2-dione 3,5-bis(CF₃)Ph-NH; (1R,2R)-1,2-diphenyl-2-(piperidinyl)ethylamino 587.60 Piperidine-containing substituent; enhanced basicity

Key Observations :

  • Stereochemistry : The (9R) vs. (8α,9S) configurations in cinchona derivatives significantly impact enantioselectivity in catalysis .
  • Linkage Type: Methylamino (CH₂NH) vs. amino (NH) groups alter steric hindrance and hydrogen-bonding capacity.
  • Cinchona Modifications : Methoxy or 10,11-dihydro groups influence electronic properties and substrate binding .

Physicochemical and Functional Properties

  • Lipophilicity: Trifluoromethyl groups increase logP values, enhancing membrane permeability. The target compound’s methylamino group may slightly reduce solubility compared to amino-linked analogs .
  • Catalytic Activity: Cinchona-containing analogs (e.g., CAS 1256245-84-7 and 1256245-79-0) are used in asymmetric organocatalysis, while non-cinchona analogs (e.g., CAS 1263205-97-5) may lack stereochemical control .
  • Stability : The 10,11-dihydro modification (Y24681.MC ) improves oxidative stability but reduces π-π interactions .

Biologische Aktivität

The compound 3-[[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione is a novel chemical entity with potential therapeutic applications. Its unique structure, featuring a trifluoromethyl group and a cinchonan moiety, suggests interesting biological properties that merit investigation. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C33H30F6N4O3
  • Molecular Weight : 644.6 g/mol
  • CAS Number : 1210360-60-3

The compound's structure is characterized by the presence of a cyclobutene dione core, which is known for its reactivity and potential biological activity. The trifluoromethyl group enhances lipophilicity and can influence biological interactions.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl-substituted phenyl groups exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl phenyl have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 2 µg/mL, demonstrating potent antibacterial activity.

CompoundMIC (µg/mL)Target Bacteria
Trifluoromethyl derivative 12MRSA
Trifluoromethyl derivative 21Staphylococcus epidermidis
Trifluoromethyl derivative 31Bacillus subtilis

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of similar compounds revealed varying levels of toxicity to human cell lines (e.g., HEK-293). For example, one study noted that certain derivatives exhibited IC50 values ranging from 7 to 9 µg/mL, suggesting moderate toxicity . The least toxic compounds were selected for further evaluation based on their viability profiles at different concentrations.

CompoundIC50 (µg/mL)Cell Line
Compound A9.15HEK-293
Compound B8.00HEK-293
Compound C7.00HEK-293

The exact mechanism of action for the biological activity of 3-[[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione remains under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways due to its structural features .

Case Studies

Several studies have explored similar compounds with trifluoromethyl substitutions:

  • Study on Antimicrobial Efficacy : A study published in Nature evaluated a series of trifluoromethyl-substituted pyrazole derivatives for their antimicrobial properties and found that certain modifications significantly enhanced their potency against Gram-positive bacteria .
  • Cytotoxicity Assessment : Another study highlighted the cytotoxic effects of various substituted phenyl compounds on human cell lines, emphasizing the need for careful evaluation of toxicity alongside efficacy in drug development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.